2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-13-14-23-20(25)7-4-12-22-23)15-16-8-10-18(11-9-16)17-5-2-1-3-6-17/h1-12H,13-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPUNDIDOJOZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of biphenyl-4-carboxylic acid, which is then converted into the corresponding acyl chloride. This intermediate is reacted with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Biphenyl ketones or carboxylic acids.
Reduction: Dihydropyridazines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The biphenyl and pyridazinone groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Biphenyl Modifications : Fluorination (e.g., 2-fluoro-biphenyl in ) or sulfonamido substitutions (e.g., ) alter electronic properties and bioavailability.
- Heterocyclic Systems: Pyridazinone (6-oxopyridazine) in the target compound vs. quinolinone in Rilapladib or indole in influence target selectivity.
- Molecular Weight : Biphenyl-containing compounds typically exceed 400 g/mol, with polar groups (e.g., sulfonamides ) improving solubility.
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that features a biphenyl moiety linked to a pyridazinone derivative. This structure suggests potential for various biological activities, particularly in medicinal chemistry. In this article, we will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is . The structural components include:
- A biphenyl group
- An acetamide functional group
- A pyridazinone moiety
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Intermediate : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Coupling with Biphenyl : The biphenyl derivative is then coupled with the pyridazinone to form the final product using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
The biological activity of 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is hypothesized to be mediated through interactions with various molecular targets, including enzymes and receptors. The unique combination of the biphenyl and pyridazinone moieties may enhance its binding affinity and specificity.
Research Findings
Recent studies have indicated that compounds similar to 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide | Contains coumarin moiety | Antimicrobial properties |
| 2-(2-fluoro-[1,1'-biphenyl]-2-yl)acetamide | Fluorinated biphenyl structure | Anticonvulsant activity |
| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl) | Dihydropyridazine structure | PDE4 inhibition |
These compounds highlight the diversity within this chemical class and underscore the potential distinct biological activities of 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-([1,1'-biphenyl]-4-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide?
- The synthesis typically involves coupling reactions between biphenylacetic acid derivatives and pyridazinyl ethylamine intermediates. For example, K₂CO₃-mediated alkylation with ethyl bromoacetate (as in pyridazinone derivatives ) or acetylation steps using reagents like acetyl chloride under reflux conditions . Purification often employs column chromatography, followed by characterization via ¹H NMR (e.g., DMSO-d₆ or CDCl₃ solvents) and mass spectrometry .
Q. How is structural confirmation achieved for this compound?
- ¹H NMR spectroscopy is critical. Key signals include aromatic protons (δ 7.3–7.7 ppm for biphenyl), pyridazinone protons (δ 6.0–6.5 ppm for the oxo group), and acetamide protons (δ 2.1–2.3 ppm for the methyl group) . Mass spectrometry (e.g., HRMS) confirms the molecular ion peak matching the theoretical mass . Additional validation via ¹³C NMR or 2D techniques (COSY, HSQC) resolves ambiguities in complex spectra .
Q. What solvents and conditions are optimal for crystallization?
- Common solvents include ethanol, methanol, or ethyl acetate. Slow evaporation at 4°C or under nitrogen flow enhances crystal formation. For hygroscopic derivatives, anhydrous conditions with molecular sieves are recommended .
Advanced Research Questions
Q. How can low yields in the acetylation step (e.g., ≤10%) be addressed during synthesis?
- Low yields may stem from steric hindrance or side reactions. Strategies include:
- Optimizing reaction time/temperature : Extended reflux (24–48 hrs) in anhydrous THF or DMF .
- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to accelerate acetylation .
- Protecting group chemistry : Introducing tert-butoxycarbonyl (Boc) groups to shield reactive amines prior to coupling .
Q. How should researchers resolve contradictory NMR data for biphenyl-pyridazinyl acetamides?
- Case example : Overlapping aromatic signals in ¹H NMR. Solutions include:
- Differential solvent use : Switching from DMSO-d₆ to CDCl₃ to reduce peak broadening .
- 2D NMR techniques : HSQC or NOESY to assign proton-carbon correlations and spatial interactions .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., fluorinated biphenyl derivatives) to validate shifts .
Q. What strategies are effective for SAR studies targeting pyridazinyl acetamide bioactivity?
- Core modifications :
- Biphenyl substitution : Introducing electron-withdrawing groups (e.g., -F, -Br) at the 4'-position to enhance binding affinity .
- Pyridazinyl alterations : Replacing the 6-oxo group with thioether or amino groups to modulate solubility and metabolic stability .
Methodological Challenges
Q. What analytical methods distinguish regioisomers in biphenyl-pyridazinyl acetamides?
- LC-MS/MS : High-resolution mass spectrometry coupled with fragmentation patterns identifies positional isomers .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., biphenyl dihedral angles and hydrogen-bonding networks) .
Q. How can researchers mitigate decomposition during long-term storage?
- Storage conditions : -20°C under argon in amber vials to prevent photodegradation .
- Stability testing : Periodic HPLC-UV analysis (λ = 254 nm) to monitor purity over ≥6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
